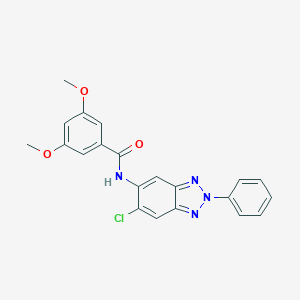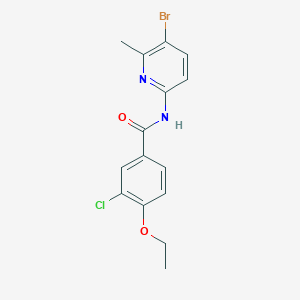![molecular formula C22H17ClN4O4S B278208 N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B278208.png)
N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as COTI-2 and is being investigated for its ability to inhibit tumor growth and metastasis.
Mecanismo De Acción
COTI-2 works by binding to and stabilizing the wild-type p53 protein, which is responsible for regulating cell growth and preventing the formation of tumors. By stabilizing this protein, COTI-2 can help to restore its function in cancer cells that have mutated p53 proteins.
Biochemical and Physiological Effects:
Studies have shown that COTI-2 can inhibit tumor growth and metastasis in animal models of cancer. It has also been found to induce apoptosis in cancer cells and increase the sensitivity of cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of COTI-2 is that it has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment. However, one limitation is that further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for the research and development of COTI-2. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to explore its use in the treatment of other types of cancer, such as pancreatic cancer or melanoma. Additionally, further research is needed to determine the optimal dosage and administration of COTI-2 for cancer treatment.
Métodos De Síntesis
The synthesis of COTI-2 involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminopyridine to form an intermediate product. This intermediate product is then reacted with thionyl chloride and subsequently treated with 2,6-dimethoxybenzoyl chloride to form the final product, COTI-2.
Aplicaciones Científicas De Investigación
COTI-2 has shown potential in the treatment of various types of cancer, including breast, lung, and ovarian cancer. It has been found to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells and contribute to tumor growth and metastasis. COTI-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C22H17ClN4O4S |
|---|---|
Peso molecular |
468.9 g/mol |
Nombre IUPAC |
N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C22H17ClN4O4S/c1-29-15-5-3-6-16(30-2)18(15)20(28)27-22(32)25-14-11-12(8-9-13(14)23)21-26-19-17(31-21)7-4-10-24-19/h3-11H,1-2H3,(H2,25,27,28,32) |
Clave InChI |
FWSKZHDYRAUFBQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)

![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)


![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)